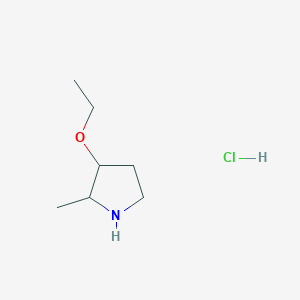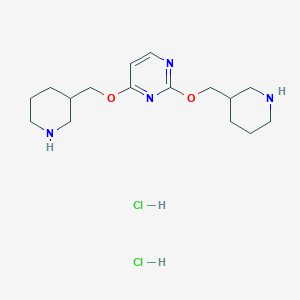![molecular formula C8H14O3 B1487389 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde CAS No. 1999611-98-1](/img/structure/B1487389.png)
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Surface-mediated Self-coupling of Ethanol on Gold
Research by Liu et al. (2009) explored the transformation of ethanol to its carbonyl compounds, including acetaldehyde, on Au(111) surfaces. The study revealed that the product distribution strongly depends on the surface oxygen coverage, with ethoxy and acetate identified as key intermediates. This work provides insight into the mechanistic origins of gold-mediated oxidation of alcohols, which could be relevant for understanding reactions involving similar acetaldehyde derivatives (Liu et al., 2009).
Decomposition Kinetics of 2-alkoxypropionic Acids
Rotinov et al. (1999) analyzed the decomposition mechanism of 2-alkoxypropionic acids to form acetaldehyde, demonstrating a two-step process involving an elimination of the alkoxy substituent. This study's findings on reaction mechanisms and kinetics contribute to the broader understanding of acetaldehyde formation from similar structures (Rotinov et al., 1999).
Hydrogenation of Acetaldehyde on Au(111)
Meng et al. (2012) investigated the hydrogenation pathways of acetaldehyde on Au(111), proposing hydroxyethyl as an intermediate. This detailed study on surface species and reaction pathways might offer parallels to reactions involving related acetaldehyde structures (Meng et al., 2012).
Oxidation of Ethanol to Acetaldehyde
Gong and Mullins (2008) focused on the oxidative conversion of ethanol into acetaldehyde on Au(111), providing mechanistic details that might be applicable to understanding the reactivity of similar compounds in the presence of gold catalysts (Gong & Mullins, 2008).
Biodegradation Mechanisms of Linear Alcohol Ethoxylates
Huber et al. (2000) studied the anaerobic biodegradation mechanisms of linear alcohol ethoxylates, shedding light on the microbial attack on these molecules and potentially providing insights into the environmental fate and breakdown of related acetaldehyde derivatives (Huber et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-3-4-10-5-6-11-7-8-1-2-8/h3,8H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSGPTCBTVHYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



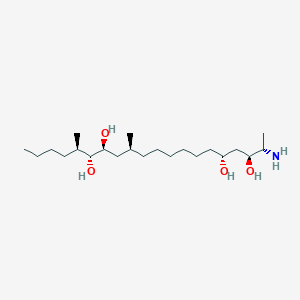

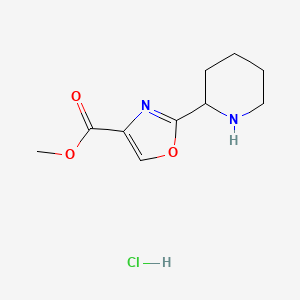
![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)
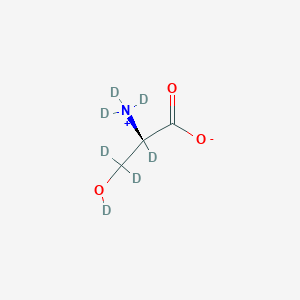
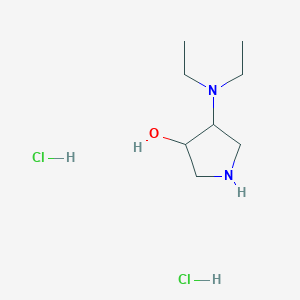
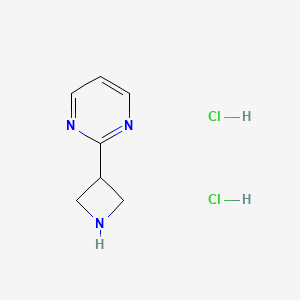
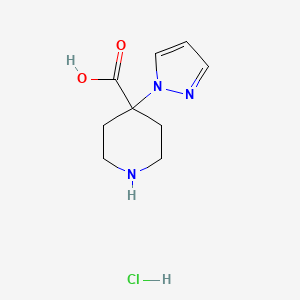
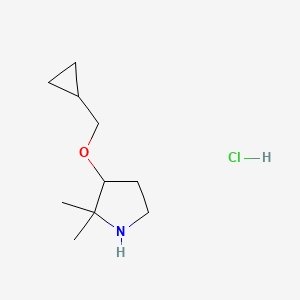

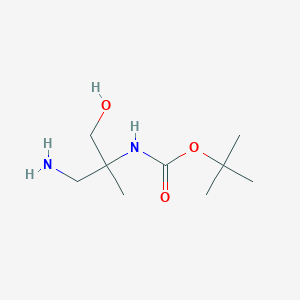
![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
